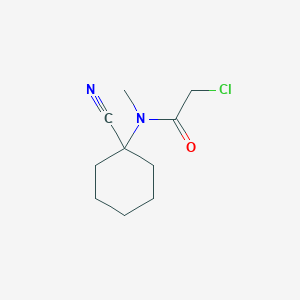

2-chloro-N-(1-cyanocyclohexyl)-N-methylacetamide

CAS No.: 78734-79-9

Cat. No.: VC3984906

Molecular Formula: C10H15ClN2O

Molecular Weight: 214.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78734-79-9 |

|---|---|

| Molecular Formula | C10H15ClN2O |

| Molecular Weight | 214.69 g/mol |

| IUPAC Name | 2-chloro-N-(1-cyanocyclohexyl)-N-methylacetamide |

| Standard InChI | InChI=1S/C10H15ClN2O/c1-13(9(14)7-11)10(8-12)5-3-2-4-6-10/h2-7H2,1H3 |

| Standard InChI Key | YPOMFQWTQAGNFS-UHFFFAOYSA-N |

| SMILES | CN(C(=O)CCl)C1(CCCCC1)C#N |

| Canonical SMILES | CN(C(=O)CCl)C1(CCCCC1)C#N |

Introduction

2-Chloro-N-(1-cyanocyclohexyl)-N-methylacetamide is a synthetic organic compound with a molecular formula of C10H15ClN2O and a molecular weight of approximately 214.693 g/mol . This compound belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. The presence of a cyanocyclohexyl group and a methyl group attached to the nitrogen atom, along with a chlorine atom, makes this compound unique in terms of its chemical structure and potential applications.

Synthesis and Preparation

While specific synthesis methods for 2-chloro-N-(1-cyanocyclohexyl)-N-methylacetamide are not detailed in the available literature, compounds of similar structure are typically synthesized through reactions involving amines and acyl chlorides. The preparation would likely involve the reaction of 1-cyanocyclohexylamine with chloroacetyl chloride in the presence of a base to form the desired acetamide derivative.

Research Findings and Future Directions

Given the lack of specific research findings on 2-chloro-N-(1-cyanocyclohexyl)-N-methylacetamide, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve assessing its antimicrobial properties, potential anticancer activity, and environmental impact. Additionally, computational models could be used to predict its pharmacokinetic properties and potential applications in medicine or agriculture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume